2-Chloro-5-(3-nitrophenyl)pyridine
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Overview
Description
2-Chloro-5-(3-nitrophenyl)pyridine is an organic compound with the molecular formula C11H7ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-nitrophenyl)pyridine typically involves the nitration of 2-chloro-5-phenylpyridine. The nitration process introduces a nitro group (-NO2) into the aromatic ring. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective nitration of the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) are used in the presence of a base like sodium hydroxide (NaOH).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Reduction: 2-Chloro-5-(3-aminophenyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Chloro-5-(3-nitrophenyl)pyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and the development of bioactive compounds.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly in cancer research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-nitrophenyl)pyridine depends on its specific application. In the context of its use as an intermediate in organic synthesis, it acts as a building block that undergoes various chemical transformations to form more complex molecules. The molecular targets and pathways involved are specific to the reactions it participates in and the final products formed .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2-nitrophenyl)pyridine
- 2-Chloro-5-(4-nitrophenyl)pyridine
- 2-Chloro-5-(3-aminophenyl)pyridine
Comparison
2-Chloro-5-(3-nitrophenyl)pyridine is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C11H7ClN2O2 |
---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
2-chloro-5-(3-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-5-4-9(7-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H |
InChI Key |
CFJONZPCZDQKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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